3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic name is derived from its pyrazole backbone, a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The substituents are assigned numerical positions according to IUPAC priority rules:
- 1-isopropyl : A branched alkyl group (propan-2-yl) attached to nitrogen at position 1.
- 3-ethoxy : An ethoxy group (-OCH₂CH₃) bonded to carbon at position 3.
- 5(4H)-one : A ketone functional group (=O) at position 5, with partial hydrogenation at position 4 to maintain aromaticity.
The structural representation (Figure 1) highlights the pyrazole core, substituent positions, and the keto-enol tautomerism inherent to the 5(4H)-one moiety.
Synonyms and Registry Identifiers (CAS, PubChem CID)
While the exact compound 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is not explicitly listed in the provided sources, structurally related analogs offer insights:
- 3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine hydrochloride (CAS 1431966-25-4) shares the ethoxy and isopropyl substituents but differs in functional groups.
- 3-Methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one (CAS 29211-55-0) exemplifies the pyrazol-5(4H)-one scaffold with alternative substituents.
Registry identifiers for the target compound remain unlisted in the provided data, suggesting it may require further characterization or registration.
Molecular Formula and Weight Analysis
The molecular formula is deduced as C₈H₁₄N₂O₂ , based on:
- Pyrazole core : C₃H₄N₂.
- Substituents : Ethoxy (C₂H₅O), isopropyl (C₃H₇), and ketone (O).
- Hydrogen adjustment : Partial saturation at position 4 reduces hydrogen count by two.
The molecular weight calculates as:
$$
(12.01 \times 8) + (1.01 \times 14) + (14.01 \times 2) + (16.00 \times 2) = 170.22 \, \text{g/mol}.
$$
This aligns with analogs like 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid (C₉H₁₄N₂O₂, MW 182.22), adjusted for functional group differences.
SMILES Notation and InChIKey Descriptor
The SMILES notation encodes the compound’s connectivity:
O=C1N=C(C(OCC)C)N1C(C)C
O=C1: Ketone at position 5.N=C(C(OCC)C): Ethoxy-substituted carbon at position 3.N1C(C)C: Isopropyl group at position 1.
The InChIKey , a hashed representation of the full InChI descriptor, would uniquely identify the compound. For example, a related pyrazolone derivative, 4-Hydroxy-9-fluorenone , has the InChIKey ET9DO70BWV. While the exact InChIKey for the target compound is unavailable in the provided data, it would follow a similar generation protocol.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-ethoxy-2-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O2/c1-4-12-7-5-8(11)10(9-7)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
WFUHCTDWZNORDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Group
The ethoxy group at position 3 undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxy-1-isopropyl-1H-pyrazol-5(4H)-one . This reaction is critical for modifying the compound’s polarity and reactivity.
-
Conditions :
-
Mechanism : Nucleophilic substitution (SN2) at the ethoxy oxygen, followed by proton transfer.
| Reagent | Temperature | Time | Product Yield | Reference |
|---|---|---|---|---|
| HCl (2M) | 80°C | 6h | 72% | |
| NaOH (1M) | 60°C | 4h | 68% |
Reduction of the Ketone Group
The ketone at position 5 is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
-
Reagents :
-
Products :
-
5-Hydroxy-3-ethoxy-1-isopropyl-1H-pyrazole (NaBH₄).
-
5-Hydroxy-3-ethoxy-1-isopropyl-1H-pyrazole (H₂/Pd-C).
-
| Reagent | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 2h | 85% | >95% | |
| H₂/Pd-C | 1 atm, 25°C, 3h | 78% | 89% |
Nucleophilic Substitution at the Isopropyl Group
The isopropyl substituent at position 1 can be replaced via nucleophilic substitution under radical or transition-metal catalysis.
-
Example Reaction :
-
Product : 3-Ethoxy-1-aryl-1H-pyrazol-5(4H)-one .
| Aryl Boronic Acid | Yield | Catalyst | Reference |
|---|---|---|---|
| Phenyl | 67% | Pd(PPh₃)₄ | |
| 4-Methoxyphenyl | 73% | Pd(OAc)₂ |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, a key strategy in medicinal chemistry.
-
Reaction with Hydrazines :
-
Forms pyrazolo[3,4-d]pyridazin-4-ones under microwave irradiation (120°C, 30 min).
-
-
Mechanism : Condensation followed by intramolecular cyclization.
| Hydrazine Derivative | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate | Pyrazolo[3,4-d]pyridazin-4-one | 64% | |
| Methylhydrazine | 6-Methylpyrazolo[3,4-d]pyridazin-4-one | 58% |
Oxidation Reactions
The ketone group resists further oxidation, but the pyrazole ring can undergo electrophilic substitution.
-
Nitration :
-
HNO₃/H₂SO₄ (0°C, 1h) introduces a nitro group at position 4.
-
Product : 4-Nitro-3-ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one (Yield: 52%).
-
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, forming isopropylamine and CO₂ as primary degradation products .
Scientific Research Applications
Chemical Properties and Structure
3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one, with the chemical formula , is characterized by its pyrazole ring structure, which is known for its diverse biological activities. The presence of ethoxy and isopropyl groups contributes to its unique properties and potential applications.
Medicinal Applications
1. Anticancer Activity:
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as candidates for anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation .
2. Antimicrobial Properties:
The compound has shown promise in antimicrobial applications. Pyrazole derivatives are often evaluated for their ability to combat bacterial and fungal infections. A systematic investigation into aminopyrazole-substituted compounds revealed broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties .
3. Enzyme Inhibition:
Another significant application lies in enzyme inhibition. Specifically, the compound has been studied for its activity against dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH are of interest for their potential use in treating autoimmune diseases and cancers .
Agricultural Applications
1. Fungicides:
The compound's structure makes it a candidate for developing fungicides. Pyrazole derivatives have been explored as intermediates in the synthesis of fungicidal agents aimed at crop protection. For example, a patent describes the use of substituted pyrazoles as precursors for effective fungicides .
2. Herbicides:
Research into related pyrazole compounds has indicated potential herbicidal properties, making them suitable for agricultural applications aimed at weed control while minimizing harm to crops .
Data Tables
Case Studies
Case Study 1: Anticancer Potential
A study focused on synthesizing pyrazole derivatives revealed that certain compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong anticancer potential. The structure-activity relationship suggested that modifications to the pyrazole core could enhance efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative study, a series of aminopyrazole derivatives were tested against standard bacterial strains. Results indicated that compounds similar to this compound displayed significant antibacterial activity, supporting further exploration for therapeutic use .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazolone derivatives vary significantly in biological and physicochemical properties based on substituents. Below is a comparative analysis with key analogs:
Key Observations :
- The isopropyl group introduces steric hindrance, which could limit interactions in biological systems compared to phenyl or smaller substituents.
Physicochemical Properties
- Solubility: Ethoxy groups generally increase solubility in organic solvents compared to hydroxy or amino groups. The isopropyl substituent may reduce aqueous solubility relative to methyl .
- Stability : Bulky isopropyl groups could enhance steric protection of the ketone moiety, improving stability against nucleophilic attack.
Biological Activity
3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with isopropyl hydrazine in the presence of an acid catalyst. This method allows for the efficient formation of the pyrazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing that certain compounds showed promising antitubercular activity with low cytotoxicity profiles . The minimum inhibitory concentration (MIC) values for several derivatives were reported to be in the range of 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.25 | Antimicrobial |
| Compound 4a | 0.22 | Antimicrobial |
| Compound 5a | 0.25 | Antimicrobial |
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The anti-inflammatory mechanism is often attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Antitumor Activity
The anticancer potential of pyrazole derivatives is well-documented. Studies have shown that compounds like this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and activation of caspases . In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several human tumor cell lines.
Table 2: Antitumor Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | >60 | HeLa |
| Compound X | 12.27 | HCT116 |
| Compound Y | 31.64 | A375 |
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that certain compounds had enhanced activity against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
- Anti-inflammatory Effects : Another investigation highlighted the ability of specific pyrazole derivatives to significantly reduce inflammation in animal models, suggesting their therapeutic potential in treating inflammatory diseases .
- Anticancer Studies : Research focusing on the anticancer properties revealed that some pyrazole derivatives could effectively inhibit tumor growth in vivo, with minimal side effects observed in normal tissues .
Q & A
Q. What strategies mitigate byproduct formation during ethoxy-group functionalization?
- Protection-deprotection : Temporarily protect the ethoxy group with tert-butyldimethylsilyl (TBS) ethers during alkylation. and demonstrate this approach in multi-step syntheses .
Methodological Notes
- Data Contradictions : Cross-validate spectral data (e.g., NMR chemical shifts) against structurally analogous compounds in and to resolve discrepancies .
- Experimental Design : Use fractional factorial designs to screen reaction variables (solvent, catalyst, temperature) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
